REACTION_CXSMILES
|
C(N(C1C=CC=CC=1)C(=O)[CH2:5][C:6]([OH:8])=[O:7])C.[N:16]1[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=1.[C:22](Cl)(=O)C(C)(C)C.Cl[CH2:30][Cl:31]>>[Cl:31][C:30]1[CH:18]=[CH:19][CH:20]=[C:21]([NH:16][CH3:17])[C:5]=1[C:6]([O:8][CH3:22])=[O:7]
|
Name
|
|
Quantity
|
11 mL
|
Type
|
reactant
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
2.1 mL
|
Type
|
reactant
|
Smiles
|
C(C(C)(C)C)(=O)Cl
|
Name
|
|
Quantity
|
2.634 g
|
Type
|
reactant
|
Smiles
|
C(C)N(C(CC(=O)O)=O)C1=CC=CC=C1
|
Name
|
|
Quantity
|
2.8 mL
|
Type
|
reactant
|
Smiles
|
N1=CC=CC=C1
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
ClCCl
|
Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
the resulting mixture was stirred at r.t. for 0.5 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
cooled to 0-5° C.
|
Type
|
STIRRING
|
Details
|
while stirring
|
Type
|
CUSTOM
|
Details
|
the temperature below 5° C.
|
Type
|
STIRRING
|
Details
|
the mixture was further stirred for 1 h at 0-5° C
|
Duration
|
1 h
|
Type
|
ADDITION
|
Details
|
added to the reaction at 0° C
|
Type
|
TEMPERATURE
|
Details
|
to warm up to r.t.
|
Type
|
STIRRING
|
Details
|
stirred at this temperature for 14 h
|
Duration
|
14 h
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
ADDITION
|
Details
|
Ethyl acetate (180 ml) and a solution of 0.1N HCl (80 ml) were added
|
Type
|
ADDITION
|
Details
|
the phases were mixed
|
Type
|
WASH
|
Details
|
the reaction was washed twice with 80 ml brine and three times with 80 ml NaHCO3
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic phases were dried over sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
the solvent was removed under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to afford a residue, which
|
Type
|
CUSTOM
|
Details
|
was recrystallized from isopropanol
|
Type
|
CUSTOM
|
Details
|
to obtain an off-white solid
|
Reaction Time |
0.5 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C(C(=O)OC)C(=CC=C1)NC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 11.55 mmol | |
AMOUNT: MASS | 2.3064 g | |
YIELD: PERCENTYIELD | 80% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |